Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Overview
Description
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a chemical compound with the molecular formula C17H23NO6S and a molecular weight of 369.43 g/mol It is a derivative of pyrrolidine and is characterized by the presence of a tosyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate can be synthesized through a multi-step process involving the reaction of pyrrolidine derivatives with tosyl chloride and ethyl chloroformate. The reaction typically requires the use of a base such as triethylamine to facilitate the formation of the tosylated intermediate, followed by esterification with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids and sulfonic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including activity against Alzheimer’s disease.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 1-tosylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: A structurally similar compound with different functional groups.
Pyrrolidine-2,5-diones: Compounds with similar core structures but different substituents.
Uniqueness
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is unique due to the presence of the tosyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other pyrrolidine derivatives .
Properties
IUPAC Name |
diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-4-23-16(19)14-10-11-15(17(20)24-5-2)18(14)25(21,22)13-8-6-12(3)7-9-13/h6-9,14-15H,4-5,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBMBXBOERKSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694868 | |
Record name | Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93725-00-9 | |
Record name | Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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